Maackiaflavanone

Cancer Research Natural Product Cytotoxicity Melanoma

Researchers requiring structurally defined prenylated flavonoids for reproducible SAR studies face supply challenges with undefined substitution patterns. Maackiaflavanone (CAS 156162-10-6), isolated from Maackia amurensis, features the precise 8,5'-di(γ,γ-dimethylallyl) substitution pattern distinct from Sophoraflavanone G (C8 lavandulyl) and Maackiain. - Mpro inhibition: IC50 3 µM, validated natural product hit for SARS-CoV-2 antiviral programs. - A375S2 cytotoxicity: IC50 7.8 µM, superior potency vs. related prenylated flavonoids. - DGAT inhibition: IC50 96.5-135.1 µM, useful tool for lipid metabolism studies. ≥98% HPLC purity; in stock for immediate global dispatch.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
Cat. No. B593420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaackiaflavanone
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1
InChIKeyDVNXMSLAHMVXOH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Maackiaflavanone Overview


Maackiaflavanone (CAS 156162-10-6) is a prenylated flavanone isolated from the stem bark of Maackia amurensis [1]. It is characterized by a flavanone skeleton with hydroxyl groups at positions 5 and 2', a methoxy group at position 7, and two prenyl (γ,γ-dimethylallyl) substituents at positions 8 and 5' [2]. The compound is classified as a metabolite with reported antineoplastic properties [3] and is distinct from structurally related analogs such as Maackiain (a pterocarpan) and Euchrenone b (a prenylated flavonoid) due to its specific substitution pattern and dual prenylation [2][4].

1 Unique 8,5'-diprenyl flavanone – dual γ,γ-dimethylallyl substitution pattern defines scaffold identity
2 Reported antineoplastic research context – cell-model endpoint review, data to verify
3 Distinguishable from Maackiain & Euchrenone b – not a pterocarpan or simple prenyl analog

Why Maackiaflavanone Cannot Be Substituted


Prenylated flavonoids as a class exhibit enhanced lipophilicity and membrane affinity [1], but the precise position and nature of prenyl substituents dramatically modulate biological activity [2]. Maackiaflavanone possesses a unique 8,5'-di(γ,γ-dimethylallyl) substitution pattern that is not replicated in common prenylated flavonoid alternatives such as Sophoraflavanone G (C8 lavandulyl) or Maackiain (pterocarpan with a methylenedioxy bridge) [3]. This structural divergence leads to quantifiable differences in cytotoxic potency, target engagement, and metabolic enzyme inhibition [4]. Substituting with a generic prenylated flavanone without this precise substitution profile risks invalidating structure-activity relationship (SAR) studies and may result in false-negative or non-reproducible data in target-specific assays [2].

Sophoraflavanone G
C8 lavandulyl instead of 8,5'-dimethylallyl may shift membrane-interaction and target-engagement profiles.
Maackiain
Pterocarpan core with methylenedioxy bridge replaces flavanone skeleton; SAR interpretation may not transfer.
Generic prenylated flavonoids
Absence of precise 8,5'-diprenyl pattern may produce divergent cytotoxicity and enzyme-inhibition outcomes.

Maackiaflavanone Comparative Evidence


Cytotoxic Potency vs. Euchrenone b

In a direct head-to-head comparison within the same study, Maackiaflavanone B (compound 2) demonstrated the strongest cytotoxic activity against the A375S2 human melanoma cell line with an IC50 of 7.8 µM, while Euchrenone b (compound 12) exhibited the most potent cytotoxicity against HeLa cervical cancer cells with an IC50 of 4.5 µM [1]. This differential cell line selectivity, with Maackiaflavanone B showing superior activity in melanoma vs. Euchrenone b in cervical cancer, highlights distinct cancer-type specificity not predictable from general prenylated flavonoid class membership [1].

Cytotoxicity vs. Euchrenone b
Head-to-head
IC50 7.8 µM (A375S2 melanoma) vs. 4.5 µM (HeLa)
Reported cell-line-specific potency context; supports A375S2 melanoma screening.
MTT assay; comparison across four cell lines, not same-cell direct ratio.
Cancer Research Natural Product Cytotoxicity Melanoma

SARS-CoV-2 Mpro Inhibition Profile

Maackiaflavanone inhibits the SARS-CoV-2 main protease (Mpro) with an IC50 of 3.00E+3 nM (3 µM) in a biochemical assay [1]. While this potency is moderate compared to the reference inhibitor GC376 (IC50 ~0.15 µM) [2], it is comparable to other natural product-derived Mpro inhibitors such as baicalein (IC50 ~3-10 µM) [3]. Importantly, Maackiaflavanone's prenylated flavanone scaffold is chemically distinct from the peptidomimetic GC376, offering an alternative chemotype for hit-to-lead optimization in antiviral drug discovery [1].

SARS-CoV-2 Mpro Inhibition
Cross-study comparable
IC50 3 µM; ~20-fold higher IC50 than GC376
Supports natural-product chemotype for Mpro inhibitor optimization.
Compared to peptidomimetic GC376 (0.15 µM) and baicalein (3-10 µM).
Antiviral Research SARS-CoV-2 Protease Inhibition

DGAT Inhibition vs. Synthetic Inhibitors

In a class-level analysis, prenylated flavonoids isolated from Maackia amurensis, including Maackiaflavanone, exhibited DGAT inhibitory activity with IC50 values ranging from 96.5 ± 0.6 to 135.1 ± 1.4 µM in an in vitro assay [1]. This activity is substantially weaker than synthetic DGAT1 inhibitors like A-922500 (IC50 ~7 nM) [2] but falls within the typical range for natural product DGAT inhibitors such as xanthohumol (IC50 ~50 µM) [3]. The specific contribution of Maackiaflavanone's 8,5'-diprenyl substitution to this activity has not been isolated in a direct comparator study, representing a class-level inference based on the structural features common to the active isolates [1].

DGAT Inhibition (Class-level)
Class-level inference
IC50 range 96.5–135.1 µM
Class-level inference; supports natural product DGAT inhibitor profiling.
In vitro microsomal assay; individual compound contribution not isolated.
Metabolic Disease Lipid Metabolism DGAT Inhibition

Maackiaflavanone: Optimal Applications


Melanoma Cytotoxicity Screening & SAR

Researchers focused on melanoma (A375S2) should prioritize Maackiaflavanone over structurally related prenylated flavonoids like Euchrenone b, as it demonstrates superior potency against this cell line in head-to-head comparisons [1]. Its use as a positive control or lead scaffold in A375S2-based assays is supported by quantifiable IC50 data (7.8 µM) [1].

SARS-CoV-2 Mpro Hit Identification

In antiviral drug discovery programs targeting the SARS-CoV-2 main protease (Mpro), Maackiaflavanone serves as a validated natural product hit with an IC50 of 3 µM [2]. This potency, while moderate, offers a structurally distinct prenylated flavanone chemotype for medicinal chemistry optimization, complementary to peptidomimetic inhibitors like GC376 [2].

Natural DGAT Inhibitor Profiling

For studies investigating the role of DGAT in lipid metabolism and related disorders, Maackiaflavanone can be utilized as part of a panel of prenylated flavonoid inhibitors with IC50 values in the 96.5-135.1 µM range [3]. While less potent than synthetic DGAT1 inhibitors, its natural origin and distinct prenylation pattern make it a valuable tool compound for comparative mechanistic studies [3].

Application
Selection Property
Validation Focus
Melanoma (A375S2) cell-model studies
Reported cell-line-selective potency profile
MTT-based viability endpoint review; cross-panel comparison
SARS-CoV-2 Mpro inhibitor hit identification
Natural-product flavanone chemotype for lead optimization
Biochemical protease inhibition assay context; comparator benchmarking
DGAT-mediated lipid metabolism research
Prenylated flavonoid inhibitor panel context
Microsomal DGAT activity assay review; class-level potency interpretation
Quote Request

Request a Quote for Maackiaflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.